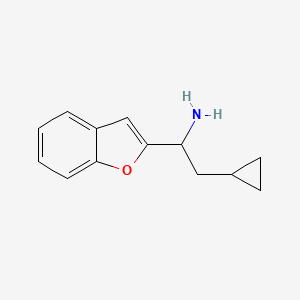
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is a compound that features a benzofuran ring attached to a cyclopropyl group and an amine group. Benzofuran derivatives are known for their wide range of biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . For 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine, a common synthetic route may include the following steps:
Formation of Benzofuran Ring: Cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Attachment of Cyclopropyl Group: Introduction of the cyclopropyl group through a suitable alkylation reaction.
Introduction of Amine Group: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for benzofuran derivatives may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The cyclopropyl and amine groups may enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is unique due to its specific structural features, which combine the benzofuran ring with a cyclopropyl group and an amine group. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C13H15NO/c14-11(7-9-5-6-9)13-8-10-3-1-2-4-12(10)15-13/h1-4,8-9,11H,5-7,14H2 |
Clé InChI |
YUCOMZUGBVMABB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(C2=CC3=CC=CC=C3O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















